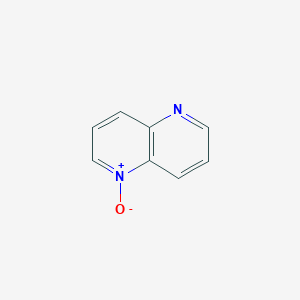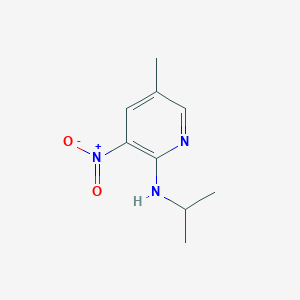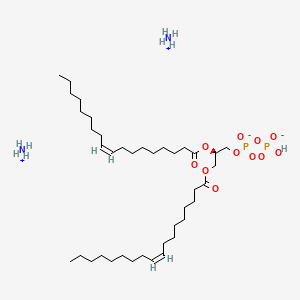
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
Vue d'ensemble
Description
The compound “2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide” is a type of quinazolinone, which is a class of heterocyclic compounds . Quinazolinones have been reported to possess a diverse range of pharmacological activities such as antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antihypertensive, bronchodilator, and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one . The starting materials 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones were synthesized from various primary amines by a multistep synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a linear formula of C18H16N2O4 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a molecular weight of 324.339 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Several studies focus on synthesizing new derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. These include methods like condensation reactions, cycloaddition, and employing catalysts under specific conditions (Kumar, Lal, & Rani, 2014), (Bhati, 2013).
Molecular Docking and Design : Some research includes designing novel derivatives and evaluating their molecular docking and potential biological activities (Mehta et al., 2019).
Pharmacological Applications
Antitumor Activity : Certain derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Some compounds have shown promising results in activating caspase-3 activity, an important factor in apoptosis (Huan et al., 2020), (Dung et al., 2022).
Antimicrobial and Antifungal Activities : Some studies have synthesized derivatives and assessed them for antimicrobial and antifungal properties. This includes evaluation against various human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015).
Enzyme Inhibition : There is research indicating the efficacy of certain derivatives as inhibitors of enzymes like tyrosinase, a key enzyme in melanin synthesis (Dige et al., 2019).
Chemical Properties and Dynamics
- Tautomerism Study : The dynamic tautomerism of the quinazolinone system, including derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, has been investigated using NMR methods,providing insights into the molecular dynamics and structure of these compounds (Pham Thi My et al., 2017).
Analgesic and Anti-inflammatory Activities
- Potential Therapeutic Agents : Research into substituted azetidinonyl and thiazolidinonyl derivatives of quinazolon-4(3H)-ones has shown that some of these compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Dewangan et al., 2016).
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For instance, compounds 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one emerged as the most active compounds of the series . These compounds have shown potent antibacterial activity against the tested organisms of Proteus vulgaris and Bacillus subtilis .
Orientations Futures
The future directions in the research of similar compounds could involve the development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs . This is an attractive area of research in both academia and the pharmaceutical industry .
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-13-9(15)5-14-6-12-8-4-2-1-3-7(8)10(14)16/h1-4,6H,5,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZYGWXPMKCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352568 | |
| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | |
CAS RN |
67067-01-0 | |
| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)





![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)






